(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O3S and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O5S2, with a molecular weight of 462.6 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. In particular, research has shown that derivatives bearing a benzothiazole moiety can induce apoptosis in cancer cells through various mechanisms.
The primary mechanism by which this compound exerts its anticancer effects appears to be through the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This was demonstrated in studies involving U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) cell lines, where the compound showed significant selectivity and potency against procaspase-3 over-expressing cells .
2.2 Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of specific functional groups within the compound is crucial for its biological activity. For instance, modifications to the benzothiazole core and the introduction of electron-withdrawing groups enhance anticancer activity and selectivity. The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved cell membrane permeability, facilitating better bioavailability and efficacy .
3. Case Studies
Several case studies have been conducted to evaluate the biological activity of benzothiazole derivatives similar to this compound:
3.1 In Vitro Studies
In vitro assays demonstrated that compounds with similar structures exhibited IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating potent anticancer activity . The activation of caspase pathways was confirmed through flow cytometric assays, which provided evidence for apoptosis induction.
3.2 In Vivo Studies
Further investigations included in vivo toxicity evaluations using zebrafish embryos, which revealed that selected compounds did not exhibit significant toxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .
4. Conclusion
This compound represents a promising candidate for further development as an anticancer agent. Its ability to induce apoptosis via procaspase activation and its favorable SAR provide a solid foundation for future research aimed at optimizing its efficacy and exploring its therapeutic potential.
Tables
Property | Value |
---|---|
Molecular Formula | C22H26N2O5S2 |
Molecular Weight | 462.6 g/mol |
IC50 (U937 Cells) | 5.2 - 6.6 μM |
Compound | Caspase Activation (%) |
---|---|
PAC-1 | 100 ± 4 |
Compound A | 68 ± 4 |
Compound B | 104 ± 12 |
Compound C | 119 ± 6 |
Compound D | 99 ± 10 |
属性
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S/c1-3-28-15-7-8-16-17(12-15)29-19(25(16)9-10-27-2)24-18(26)13-5-4-6-14(11-13)20(21,22)23/h4-8,11-12H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWFTUDKZYEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)C(F)(F)F)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。